molecular formula C10H13NO3 B6616148 METHYL 6-(2-HYDROXYPROPAN-2-YL)NICOTINATE CAS No. 1238877-70-7

METHYL 6-(2-HYDROXYPROPAN-2-YL)NICOTINATE

Cat. No.: B6616148
CAS No.: 1238877-70-7
M. Wt: 195.21 g/mol
InChI Key: VMKHHBVOLPVPCA-UHFFFAOYSA-N
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Description

Methyl 6-(2-hydroxypropan-2-yl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted at the 3-position with a methyl ester group (-COOCH₃) and at the 6-position with a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH). Its hydroxymethyl moiety may influence biological activity, such as enzyme inhibition or skin penetration, depending on formulation and substituent interactions.

Properties

IUPAC Name

methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,13)8-5-4-7(6-11-8)9(12)14-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKHHBVOLPVPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxypropan-2-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of nic

Biological Activity

Methyl 6-(2-hydroxypropan-2-yl)nicotinate is a compound that has garnered attention for its significant biological activities, particularly its vasodilatory effects. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of nicotinic acid, characterized by the presence of a hydroxyl group on the propyl chain. It is synthesized through various methods that typically involve the esterification of nicotinic acid with 2-hydroxypropan-2-ol. Efficient synthesis routes are crucial for producing this compound for both research and therapeutic applications.

The primary mechanism of action for this compound is its role as a vasodilator . The compound enhances local blood flow when administered topically, which is particularly beneficial in treating muscle and joint pain. This effect is mediated through the release of prostaglandin D2 , which interacts with peripheral blood capillaries to promote increased circulation.

Key Mechanisms:

  • Vasodilation : Increases blood flow to localized areas.
  • Prostaglandin Release : Facilitates the vasodilatory effect through biochemical pathways.
  • Rubefacient Properties : Causes redness and warmth in the skin, indicating increased blood flow.

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its biological activity:

  • Pain Relief : Its vasodilatory properties make it effective in alleviating muscle and joint pain.
  • Topical Treatments : Often used in creams and ointments aimed at enhancing circulation in specific areas.
  • Potential Cardiovascular Benefits : By improving blood flow, it may contribute positively to cardiovascular health.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound. The compound effectively penetrates skin layers, which enhances its therapeutic efficacy.

Case Studies

Several case studies highlight its effectiveness in clinical settings:

  • A study demonstrated significant pain relief in patients with chronic muscle pain after topical application of formulations containing this compound.
  • Another research project indicated improved recovery times in athletes using topical applications pre-and post-exercise.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other nicotinic acid derivatives:

Compound NamePrimary ActivityMechanism of Action
This compoundVasodilatorProstaglandin D2 release
Methyl nicotinateVasodilatorDirect action on vascular smooth muscle
Methyl 2,6-bis(trifluoromethyl)nicotinatePotential drug deliveryEnhanced lipophilicity for membrane penetration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinate esters and derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of methyl 6-(2-hydroxypropan-2-yl)nicotinate with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
This compound 6: -C(CH₃)₂OH; 3: -COOCH₃ C₁₀H₁₃NO₃ 195.21 Moderate lipophilicity, hydroxyl group enhances solubility
Monasnicotinate B (Compound 2) 4: (E)-2-acetyl-4-oxonon-1-enyl; 6: (E)-prop-1-enyl; 3: -COOEt C₂₀H₂₇NO₅ 361.43 High lipophilicity; antimicrobial potential due to acyl chains
Monasnicotinate C (Compound 3) 4: (E)-2-acetyl-4-oxoundec-1-enyl; 6: (E)-prop-1-enyl; 3: -COOCH₃ C₂₁H₂₉NO₅ 375.46 Enhanced membrane penetration from extended alkyl chains
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate 5: -CN; 2: -CH₃; 6: -NHPr; 3: -COOCH₃ C₁₂H₁₅N₃O₂ 233.27 High polarity; potential CNS activity via nitrile and amino groups

Key Observations:

  • Lipophilicity: The target compound’s hydroxymethyl group balances hydrophilicity and lipophilicity, contrasting with the highly lipophilic monasnicotinates B and C (e.g., compound 3’s 4-oxoundec-1-enyl chain increases logP by ~2 units) .
  • Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to the cyano and propylamino groups in the compound, which prioritize polar interactions .
  • Skin Penetration: Nicotinate esters with shorter alkyl chains (e.g., methyl vs. ethyl esters) show faster skin absorption but shorter erythema persistence in topical formulations .

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